ADB-4EN-pinaca chemical structure and properties
ADB-4EN-pinaca chemical structure and properties
An In-depth Technical Guide on ADB-4EN-PINACA
Introduction
ADB-4EN-PINACA is a synthetic cannabinoid receptor agonist (SCRA) with a potent affinity for the cannabinoid type 1 (CB1) receptor.[1][2] First identified in early 2021, it belongs to the indazole-3-carboxamide class of SCRAs, which are structurally distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) but produce similar psychoactive effects.[2][3] These compounds are primarily encountered in illicit drug markets and have been associated with significant adverse health events.[3] This document provides a comprehensive technical overview of ADB-4EN-PINACA, detailing its chemical structure, physicochemical properties, pharmacology, metabolism, and relevant experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in the fields of forensic science, toxicology, and drug development.
Chemical Structure and Properties
ADB-4EN-PINACA is characterized by an indazole core linked via a carboxamide group to an L-tert-leucinamide moiety. A pent-4-enyl tail is attached to the nitrogen of the indazole ring.[2][4] Its systematic IUPAC name is N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide.[2]
Physicochemical and Identification Data
Key chemical identifiers and properties for ADB-4EN-PINACA are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide | [2] |
| Molecular Formula | C₁₉H₂₆N₄O₂ | [2][3][5] |
| Molar Mass | 342.443 g·mol⁻¹ | [2][4] |
| CAS Number | 2659308-44-6 | [2][6] |
| Appearance | Plant-Like Material (as seized) | [3] |
| SMILES | NC(=O)--INVALID-LINK--c1nn(CCCC=C)c2ccccc21)C(C)(C)C | [2] |
| InChI Key | NXDLAZXBALPFSN-UHFFFAOYSA-N | [2][7] |
| Solubility | DMF: 12 mg/ml; DMSO: 12 mg/ml; Ethanol: 10 mg/ml | [7] |
Pharmacology
Like other SCRAs, ADB-4EN-PINACA exerts its biological effects primarily through interaction with the endocannabinoid system.[1]
Mechanism of Action
ADB-4EN-PINACA is a potent, full agonist of the human cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.[1][8] The activation of the G-protein coupled CB1 receptor by an agonist like ADB-4EN-PINACA initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, altered neurotransmitter release.
Caption: Agonist binding to the CB1 receptor activates Gi/o protein, leading to downstream effects.
Quantitative Pharmacology
ADB-4EN-PINACA has been evaluated in various in vitro assays to determine its binding affinity and functional potency at the CB1 receptor.[1] It demonstrates a high binding affinity, with a Kᵢ value in the sub-nanomolar range, and potent activation in functional assays.[1][9]
| Assay Type | Parameter | Value (nM) | Reference |
| Binding Affinity | Kᵢ (at hCB1) | 0.17 | [1][9][10] |
| Functional Potency | EC₅₀ (unspecified assay) | 11.6 | [8][11][12] |
| EC₅₀ (β-arrestin 2 recruitment) | 3.43 | [1] | |
| EC₅₀ (mini-Gαᵢ assay) | 1.45 | [1] | |
| EC₅₀ ([³⁵S]-GTPγS assay) | 1.58 | [1] |
Metabolism
The metabolism of ADB-4EN-PINACA has been investigated using in vitro models with human hepatocytes (HHeps).[8][11][12] These studies have identified multiple metabolic pathways.
Metabolic Pathways
Eleven phase I metabolites have been identified in vitro.[8][12][13] The primary metabolic transformations include:
-
Hydroxylation: Addition of hydroxyl groups, particularly on the head group (E7).[8][13]
-
Dihydrodiol Formation: Occurring on the pentenyl tail (E3).[8][13]
-
Dehydrogenation: Removal of hydrogen atoms.[8]
-
Glucuronidation: Phase II conjugation to form glucuronides.[8]
Metabolites E3 (dihydrodiol) and E7 (hydroxylation) are the most abundant metabolites observed in vitro and are suggested as potential urinary biomarkers for ADB-4EN-PINACA intake.[8][10][11][12]
Caption: Primary Phase I and Phase II metabolic pathways for ADB-4EN-PINACA.
In Vivo Effects
Preclinical studies in mice have characterized the physiological and behavioral effects of ADB-4EN-PINACA, which are consistent with potent CB1 receptor agonism. These effects are dose-dependent and can be blocked by a CB1 receptor antagonist, confirming the mechanism of action.[15][16]
| Effect | Effective Dose Range (mg/kg, IP) | Observations | Reference |
| Hypolocomotion | 0.3 - 3 | Significant suppression of spontaneous movement. | [1] |
| Hypothermia | 0.3 - 3 | Induction of a significant drop in core body temperature. A 0.5 mg/kg dose caused a peak drop of 3.94°C. | [1][15] |
| Analgesia | 0.3 - 3 | Increased pain threshold in nociception assays. | [1] |
| Catalepsy | 0.3 - 3 | Induction of a state of immobility. | [1] |
Experimental Protocols
The identification and characterization of ADB-4EN-PINACA and its byproducts rely on established analytical and biological methodologies.
In Vitro Metabolism: Human Hepatocyte Incubation
This protocol is used to identify metabolites produced in a physiologically relevant system.[8]
-
Preparation: (S)-ADB-4EN-PINACA is dissolved to a stock concentration. Cryopreserved human hepatocytes are thawed and prepared in an appropriate incubation medium.
-
Incubation: A final concentration of 5 µmol/L of ADB-4EN-PINACA is incubated with hepatocytes (e.g., 1 x 10⁵ cells) in a total volume of 100 µL.
-
Time Points: Incubations are carried out for various durations (e.g., 0.5, 1, and 3 hours) in duplicate. Negative controls (hepatocytes without drug) and degradation controls (drug without hepatocytes) are run in parallel.
-
Quenching: The metabolic reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile (B52724) (100 µL).
-
Sample Processing: The quenched samples are centrifuged to pellet cell debris and proteins.
-
Analysis: The supernatant is collected and an aliquot (e.g., 5 µL) is injected into an LC-QTOF-MS system for metabolite identification.[8]
Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common method for the qualitative identification of ADB-4EN-PINACA in seized materials.[3]
-
Sample Preparation: An acid/base extraction is performed on the sample matrix to isolate the analyte.
-
Instrumentation: An Agilent 5975 Series GC/MSD System (or equivalent) is used.
-
GC Column: A Zebron™ Inferno™ ZB-35HT column (15 m x 250 µm x 0.25 µm) is typically employed.
-
GC Conditions:
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injection Port Temp: 265 °C.
-
Oven Program: Initial temperature of 60 °C for 0.5 min, ramped at 35 °C/min to 340 °C, and held for 6.5 min.
-
Injection: 1 µL, splitless mode.
-
-
MS Conditions:
-
Transfer Line Temp: 300 °C.
-
MS Source Temp: 230 °C.
-
Mass Scan Range: 40-550 m/z.
-
-
Identification: The resulting mass spectrum and retention time (approx. 7.99 min under these conditions) are compared to a certified analytical reference standard.[3]
Caption: A generalized workflow for the forensic identification of ADB-4EN-PINACA.
References
- 1. mdpi.com [mdpi.com]
- 2. ADB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 3. cfsre.org [cfsre.org]
- 4. Substance Details ADB-4en-PINACA [unodc.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ADB-4en-PINACA-d4 | C19H26N4O2 | CID 162368474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. liu.diva-portal.org [liu.diva-portal.org]
- 9. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of ADB-4en-PINACA in Zebrafish and Rat Liver Microsomes Determined by Liquid Chromatography–High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 15. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
